molecular formula C4H4ClNO2S2 B13521408 Isothiazol-5-ylmethanesulfonyl chloride

Isothiazol-5-ylmethanesulfonyl chloride

Cat. No.: B13521408
M. Wt: 197.7 g/mol
InChI Key: TYLQMXXKBPCODZ-UHFFFAOYSA-N
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Description

Isothiazol-5-ylmethanesulfonyl chloride: is an organic compound that belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of isothiazol-5-ylmethanesulfonyl chloride often involves large-scale chlorination processes, utilizing thionyl chloride or phosgene as chlorinating agents. These processes are optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isothiazol-5-ylmethanesulfonyl chloride can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.

Major Products Formed:

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfonamides: Formed through reduction reactions.

    Substituted Isothiazoles: Formed through nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Isothiazol-5-ylmethanesulfonyl chloride is unique due to its specific reactivity with thiol groups, making it particularly useful in enzyme inhibition studies and the development of antimicrobial agents. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C4H4ClNO2S2

Molecular Weight

197.7 g/mol

IUPAC Name

1,2-thiazol-5-ylmethanesulfonyl chloride

InChI

InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2

InChI Key

TYLQMXXKBPCODZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)CS(=O)(=O)Cl

Origin of Product

United States

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